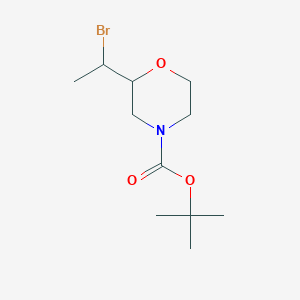
tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a morpholine ring substituted with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate typically involves the bromination of an appropriate precursor. One common method is the reaction of tert-butyl 2-(ethyl)morpholine-4-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate can be substituted by various nucleophiles, leading to the formation of different derivatives. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding alcohols or ketones. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the bromine atom can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the ethyl group undergoes transformation, leading to the formation of new functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
- tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate
- tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
Comparison:
- tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate has a similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
- tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate features a bromine atom on a methyl group, which affects its reactivity compared to the ethyl derivative.
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate contains an amino group instead of a bromine atom, resulting in different chemical properties and potential applications.
The uniqueness of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for a variety of chemical transformations and applications.
Properties
Molecular Formula |
C11H20BrNO3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 2-(1-bromoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
JMEYIVSMANQBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















